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JNJ-42756493 is an orally bioavailable inhibitor of fibroblast growth factor receptor (FGFR) with IC50 values of 1.2, 2.5, 3, and 5.7 nM for FGFR1-4, respectively, using isolated recombinant FGFR kinases. It is selective for FGFR over the VEGF receptor 2 (IC50 = 36.8 nM). It inhibits proliferation in Ba/F3 cells expressing FGFR subtypes with IC50 values of 22.1, 13.2, and 25 nM for FGFR1, 3, and 4, respectively. It inhibits FGFR activity in non-tumor and tumor cell lines, as well as in xenograft models. Formulations containing JNJ-42756493 are in Phase II clinical trials for patients with various cancers.
Erdafitinib, also known as JNJ-42756493, is a potent and selective orally bioavailable, pan fibroblast growth factor receptor (FGFR) inhibitor with potential antineoplastic activity. Upon oral administration, JNJ-42756493 binds to and inhibits FGFR, which may result in th...